2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 13734-31-1
VCID: VC21130417
InChI: InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)
SMILES: CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

CAS No.: 13734-31-1

Cat. No.: VC21130417

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid - 13734-31-1

Specification

CAS No. 13734-31-1
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Standard InChI InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)
Standard InChI Key VLHQXRIIQSTJCQ-UHFFFAOYSA-N
SMILES CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is fundamentally an alanine derivative where both the amino group is modified with a tert-butoxycarbonyl (Boc) protecting group and a methyl group . This N-methylated, Boc-protected amino acid has the molecular formula C₉H₁₇NO₄ and a molecular weight of approximately 203.24 g/mol . The compound exists in multiple stereoisomeric forms, including D, L, and racemic DL mixtures, each with specific applications in research and synthesis.

The chemical structure features a carboxylic acid group, a chiral carbon center, and the distinctive tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide chemistry for temporary amine protection.

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that are important for its handling, storage, and application in research. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
Physical State (20°C)Solid
Density1.1±0.1 g/cm³
Boiling Point296.3±19.0 °C at 760 mmHg
Flash Point133.0±21.5 °C
AppearanceWhite to almost white powder or crystal
LogP1.59
Exact Mass203.115753
Polar Surface Area (PSA)66.84000
Hazard CodeXi (Irritant)

The compound is generally supplied as a solid and requires specific storage conditions to maintain its stability and purity .

Identifiers and Nomenclature

For research and commercial purposes, this compound is identified through various systematic names and registry numbers:

IdentifierValue
CAS Number (DL form)13734-31-1
CAS Number (L form)16948-16-6
PubChem CID4436857
IUPAC Name2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
InChIInChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)
InChIKeyVLHQXRIIQSTJCQ-UHFFFAOYSA-N
SMILESCC(C(=O)O)N(C)C(=O)OC(C)(C)C

The compound is commonly referred to by several synonyms, including Boc-N-methyl-DL-alanine, N-Boc-N-methyl-DL-alanine, and 2-{(tert-butoxy)carbonylamino}propanoic acid .

Stereochemistry and Isomeric Forms

As a derivative of alanine, 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid can exist in different stereoisomeric forms due to the chiral carbon center. The three main forms are the L-isomer, D-isomer, and the racemic DL mixture.

L-Isomer Properties

The L-isomer (N-(tert-Butoxycarbonyl)-N-methyl-L-alanine, CAS: 16948-16-6) possesses the following specific characteristics:

PropertyValue
Melting Point89.0 to 94.0 °C (or 93 °C)
Specific Rotation [α]₂₀/D-29.0 to -32.0° (C=1, ethanol)
AppearanceWhite to almost white powder or crystal
Purity (Commercial)>98.0% (GC)(T)

The L-isomer is particularly important in peptide synthesis where stereochemistry must be preserved for biological activity .

D-Isomer Properties

The D-isomer (Boc-N-methyl-D-alanine) has distinct properties:

PropertyValue
Specific RotationD= + 32 ± 2° (C=1.127 in MeOH) at 25°C
ApplicationsPeptide synthesis, drug development

The D-isomer is valuable in creating peptide analogs with altered stability, bioavailability, or receptor binding profiles .

Applications in Research and Industry

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid has found widespread use across various scientific disciplines due to its unique structural features and chemical properties.

Peptide Synthesis Applications

This compound serves as a crucial building block in peptide synthesis, particularly for creating modified peptides with enhanced properties. The N-methylation introduces several advantageous characteristics to the resulting peptides:

  • Increased resistance to proteolytic degradation

  • Enhanced membrane permeability

  • Modified conformational preferences

  • Altered hydrogen bonding patterns

The protective Boc group enables selective reactions during peptide assembly, enhancing synthesis efficiency by preventing unwanted side reactions .

Drug Development Applications

In medicinal chemistry, 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is extensively used to create analogs of biologically active compounds. Researchers incorporate this modified amino acid to:

  • Improve pharmacokinetic properties of drug candidates

  • Enhance stability against metabolic degradation

  • Increase bioavailability of peptide-based drugs

  • Modify receptor binding affinity and selectivity

  • Create peptide mimetics with improved drug-like properties

These modifications often lead to drug candidates with superior potency and selectivity profiles compared to their natural counterparts .

Biotechnology Applications

The compound finds applications in various biotechnological processes:

  • Production of modified proteins and enzymes with altered properties

  • Development of diagnostic reagents and tools

  • Creation of biosensors incorporating modified peptide sequences

  • Design of peptide-based materials for tissue engineering

  • Formulation of specialized cell culture additives

Neuroscience Research

In neuroscience, this compound is utilized in studies related to:

  • Neurotransmitter systems and receptor interactions

  • Development of neuroactive peptides with enhanced brain penetration

  • Creation of tools for studying neural signaling pathways

  • Design of peptide-based therapeutics for neurological disorders

Biological Activity and Research Findings

Research has revealed several biological activities associated with compounds containing 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid or its derivatives.

Ergogenic Properties

Amino acid derivatives like 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid have been studied for their potential ergogenic effects. Research findings indicate several beneficial properties:

  • Influence on the secretion of anabolic hormones

  • Provision of metabolic fuel during exercise

  • Enhancement of mental performance during stress-related tasks

  • Prevention of exercise-induced muscle damage

These properties have led to interest in such compounds as potential ergogenic supplements for athletes and individuals engaging in intensive physical activities.

Pharmacological Studies

Peptides containing N-methylated amino acids, including those derived from this compound, have demonstrated several pharmacological advantages:

  • Improved oral bioavailability compared to non-methylated peptides

  • Extended half-life in circulation

  • Enhanced ability to cross biological barriers, including the blood-brain barrier

  • Reduced immunogenicity

  • Increased target selectivity

These properties make N-methylated amino acids valuable components in the design of peptide-based pharmaceuticals with improved drug-like characteristics .

Storage ParameterRecommendation
Temperature2-8°C or room temperature (in a cool, dark place, <15°C)
AtmosphereUnder inert gas (air sensitive)
ContainerTightly sealed to prevent moisture uptake
Light ExposureProtect from light

These storage conditions help prevent degradation of the Boc protecting group, which can be sensitive to acidic conditions and prolonged exposure to moisture .

Purity TestTypical Specification
GC Purity>98.0%
Neutralization Titration>98.0%

These high-purity grades ensure reliable and reproducible research results when using the compound .

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